molecular formula C21H22N4O4 B1231524 N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide

N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No. B1231524
M. Wt: 394.4 g/mol
InChI Key: SZCYGZRZCQFSST-UHFFFAOYSA-N
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Description

N4,N5-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide and its derivatives have been extensively studied for their synthesis and chemical properties. One approach involved the preparation of symmetric bis(imidazole-4,5-dicarboxamides) (bis-I45DCs) with amino acid esters and various linker groups, highlighting the versatility of this compound in synthetic chemistry (Wiznycia, Rush, & Baures, 2004). Another study focused on the synthesis of novel fluorinated polyamides bearing tetraphenyl imidazole moieties, demonstrating the potential of N4,N5-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide in the development of materials with unique properties such as low moisture uptake and good thermal stability (Chen et al., 2021).

Catalytic and Biological Activities

N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide derivatives have shown promise in catalytic and biological applications. For instance, N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole derivatives exhibited promising antibacterial activity and potential in cancer cell line cytotoxicity, indicating the biomedical relevance of these compounds (Hackenberg et al., 2013). Additionally, Ruthenium(II) complexes with bis-imidazole methane ligands, including derivatives of N4,N5-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide, have shown significant catalytic activity for hydrogen production from formic acid, showcasing their potential in energy conversion technologies (Patra, Deka, & Singh, 2021).

Material Science Applications

In material science, the incorporation of N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide derivatives into polymers and complexes has led to the development of novel materials with desirable properties. For example, a nickel-trisubstituted imidazole complex based on this derivative demonstrated excellent electrode material characteristics for supercapacitors and uric acid sensors, highlighting its multifunctional applications in electrochemical devices (Elaiyappillai et al., 2019). Another study reported a square copper complex with the ligand, exhibiting catecholase activity and magnetic properties, further extending the utility of this compound in catalysis and magnetic materials (Parween et al., 2017).

properties

Product Name

N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

4-N,5-N-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C21H22N4O4/c1-3-28-16-11-7-5-9-14(16)24-20(26)18-19(23-13-22-18)21(27)25-15-10-6-8-12-17(15)29-4-2/h5-13H,3-4H2,1-2H3,(H,22,23)(H,24,26)(H,25,27)

InChI Key

SZCYGZRZCQFSST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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